1-Ethylcyclohexene
Overview
Description
1-Ethylcyclohexene is an organic compound with the molecular formula C₈H₁₄. It is a derivative of cyclohexene, where one of the hydrogen atoms on the cyclohexene ring is replaced by an ethyl group. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylcyclohexene can be synthesized through the olefination reaction between cyclohexene and ethylene. This reaction typically requires a catalyst and is carried out under specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic hydrogenation of ethylcyclohexane followed by dehydrogenation. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylcyclohexene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form ethylcyclohexane.
Substitution: It can undergo substitution reactions where the ethyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under UV light.
Major Products Formed:
Oxidation: Ethylcyclohexanol, ethylcyclohexanone, and ethylcyclohexanoic acid.
Reduction: Ethylcyclohexane.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
1-Ethylcyclohexene is utilized in several scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It is used in studies involving the metabolism of hydrocarbons.
Medicine: It is investigated for its potential use in drug development and as a solvent in pharmaceutical formulations.
Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- 1-Methylcyclohexene
- 1-Propylcyclohexene
- 1-Butylcyclohexene
Comparison: 1-Ethylcyclohexene is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. Compared to 1-methylcyclohexene, this compound has a higher molecular weight and boiling point. The presence of the ethyl group also affects the compound’s steric and electronic properties, making it distinct in its chemical behavior .
Properties
IUPAC Name |
1-ethylcyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVMAGPISVKRAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162971 | |
Record name | 1-Ethylcyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | 1-Ethylcyclohexene | |
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CAS No. |
1453-24-3 | |
Record name | 1-Ethylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1453-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethylcyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74155 | |
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Record name | 1-Ethylcyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylcyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.475 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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